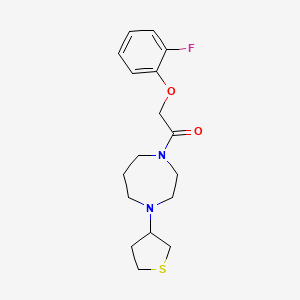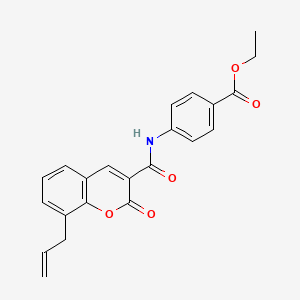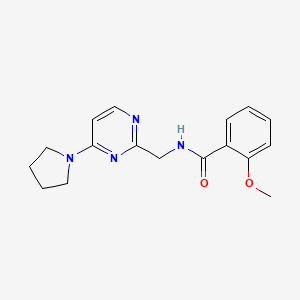![molecular formula C19H23ClN2O2 B2683544 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol CAS No. 400075-61-8](/img/structure/B2683544.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol (2-CPPE) is a synthetic molecule that has recently gained attention in the scientific community due to its potential applications in research and development. 2-CPPE is a member of the piperazine class of compounds and is composed of a piperazine ring with a 3-chlorophenyl group and a 4-methoxyphenyl group attached. It is a colorless, odorless solid at room temperature and is soluble in water and ethanol.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol is a compound of interest due to its structural and functional relevance in various chemical synthesis processes. Its synthesis involves optimizing technological parameters such as raw material ratio, reaction time, and temperature to achieve high yield. The structure of this compound and similar derivatives has been confirmed through methods like HRMS, IR, 1H, and 13C NMR experiments, highlighting its potential in the development of novel chemical entities (Wang Jin-peng, 2013).
Antimicrobial Activity
Compounds structurally related to 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol have been explored for their antimicrobial properties. Derivatives synthesized from amino substituted benzothiazoles and chloropyridine carboxylic acid showed variable and modest activity against bacterial and fungal strains. This indicates the potential utility of these compounds in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Antitumor Activity
Piperazine-based tertiary amino alcohols and their dihydrochlorides, synthesized from 1-(4-alkoxyphenyl)-2-phenyl(chlorophenyl)ethanones, have shown effects on tumor DNA methylation processes in vitro. This suggests the compound's framework could be beneficial in designing drugs targeting cancer through epigenetic mechanisms (N. Hakobyan et al., 2020).
Antifungal and Analgesic Properties
Research into the antifungal and analgesic properties of derivatives of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol has led to the identification of novel compounds with promising biological activity. These studies not only expand the potential therapeutic applications of such derivatives but also provide insights into the structure-activity relationships that govern their efficacy (H. Bektaş et al., 2007).
Enantioselective Synthesis
The enantioselective synthesis of derivatives of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol has been explored, demonstrating the compound's utility in the synthesis of chiral molecules. Such enantiomerically pure compounds are crucial for the development of drugs with specific therapeutic effects and minimal side effects (Mervenur Kavi et al., 2021).
Propriétés
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-18-7-5-15(6-8-18)19(23)14-21-9-11-22(12-10-21)17-4-2-3-16(20)13-17/h2-8,13,19,23H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUJGFFSRSSKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2683462.png)

![N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2683465.png)


![8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B2683472.png)


![4'-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2683477.png)
![{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2683478.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2683479.png)
![N~6~-benzyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2683483.png)
